molecular formula C16H24N2 B1201923 N,N-Dipropyltryptamine CAS No. 61-52-9

N,N-Dipropyltryptamine

Cat. No.: B1201923
CAS No.: 61-52-9
M. Wt: 244.37 g/mol
InChI Key: BOOQTIHIKDDPRW-UHFFFAOYSA-N
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Description

Dipropyltryptamine, also known as N,N-dipropyltryptamine, is a psychedelic entheogen belonging to the tryptamine family. It is structurally similar to other tryptamines such as dimethyltryptamine and diethyltryptamine. Dipropyltryptamine is known for its psychoactive properties and has been used as a designer drug since the late 1960s .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyltryptamine can be synthesized through several methods. One common synthetic route involves the alkylation of tryptamine with propyl halides under basic conditions. The reaction typically uses a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of dipropyltryptamine .

Industrial Production Methods

Industrial production methods for dipropyltryptamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dipropyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Dipropyltryptamine has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of tryptamines and their derivatives in various chemical reactions.

    Biology: Research on dipropyltryptamine helps understand the interaction of tryptamines with biological systems, particularly the serotonin receptors.

Mechanism of Action

Dipropyltryptamine exerts its effects primarily through the serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist at these receptors, leading to altered sensory perception, mood, and cognition. The compound also interacts with other serotonin receptors, such as 5-HT1A, which modulates its overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyltryptamine (DMT)
  • Diethyltryptamine (DET)
  • 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
  • Alpha-methyltryptamine (AMT)

Uniqueness

While dipropyltryptamine shares structural similarities with other tryptamines, its unique propyl side chains confer distinct pharmacological properties. Unlike dimethyltryptamine, which has rapid onset and short duration of action, dipropyltryptamine has a longer duration and different psychoactive effects. Its interaction with multiple serotonin receptors also distinguishes it from other tryptamines .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h5-8,13,17H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOQTIHIKDDPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209847
Record name N,N-Dipropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-52-9
Record name N,N-Dipropyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7272VWU50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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